[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-11-12-3-5-13(6-4-12)14-7-8-16-15(10-14)2-1-9-18-16/h3-8,10H,1-2,9,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQOWYAZOMPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Benzopyran Derivative Formation from Dihydrocoumarin Precursors
Overview:
This method involves the synthesis of benzopyran core structures, which are subsequently functionalized to yield the target compound. The process typically begins with dihydrocoumarin derivatives, which are reacted with organometallic reagents to form substituted benzopyrans.
Preparation of Dihydrocoumarin:
Dihydrocoumarin is synthesized via hydrogenation of coumarin derivatives or through cyclization of appropriate phenolic precursors.Reaction with Organometallic Reagents:
The dihydrocoumarin reacts with alkylmagnesium bromide (Grignard reagents), such as methyl or ethyl magnesium bromide, in an inert solvent like diethyl ether, under controlled temperature conditions, to form dialkyl-substituted benzopyran intermediates.Cyclization and Aromatization:
The intermediate is treated with acids like hydrochloric acid or para-toluenesulfonic acid to promote cyclization, yielding the dihydrobenzopyran derivatives.
A typical synthesis involves heating dihydrocoumarin with methyl magnesium bromide, followed by acid work-up, to produce methyl-substituted benzopyran compounds.
The benzopyran derivatives are purified via chromatography and characterized by melting point and spectral analysis.
Spiroalkyl Benzopyran Derivatives via Alkylation and Cyclization
Overview:
This route synthesizes spiroalkyl benzopyrans by alkylation of dihydrocoumarin with 1,4-dibromobutane in the presence of magnesium, followed by cyclization.
-
- Magnesium turnings are reacted with 1,4-dibromobutane in ether to generate the Grignard reagent.
- The Grignard reagent is slowly added to dihydrocoumarin in ether under ice-cold conditions.
- The mixture is stirred, then acidified with ammonium chloride to precipitate the spirobenzopyran.
Purification:
The crude product is purified by chromatography on silica gel, yielding the spiroalkyl benzopyran.
- The process yields high purity spiro compounds with yields often exceeding 80%, characterized by melting points around 240°C.
Functionalization to Introduce the Methanamine Group
Overview:
The benzopyran core is further functionalized via nucleophilic substitution or reductive amination to incorporate the methanamine moiety attached to the phenyl ring.
-
- The benzopyran derivative bearing suitable leaving groups (e.g., halogens) on the phenyl ring is reacted with ammonia or primary amines under reflux conditions to form the amino-methylphenyl derivative.
-
- Alternatively, aldehyde or ketone functionalities on the benzopyran are subjected to reductive amination with formaldehyde and ammonia, using reducing agents like sodium cyanoborohydride.
- This approach allows for the selective introduction of the methanamine group, with reaction yields typically above 70%.
Alternative Synthetic Route via Condensation of Benzopyran Intermediates with Aromatic Amines
Overview:
This method involves the condensation of pre-formed benzopyran derivatives with aromatic amines, followed by reduction to form the target compound.
Condensation:
The benzopyran derivative with aldehyde or acid functionalities reacts with aromatic amines in the presence of acid catalysts.Reduction:
The resulting Schiff base or imine intermediates are reduced with sodium borohydride or similar reagents to yield the amino-functionalized compound.
- The process is efficient, with yields around 65-75%, and produces compounds with high purity suitable for pharmaceutical applications.
Summary of Preparation Data
| Method | Starting Material | Key Reagents | Conditions | Yield | Melting Point | Notes |
|---|---|---|---|---|---|---|
| 1. Benzopyran from Dihydrocoumarin | Dihydrocoumarin | Organometallics (e.g., methyl MgBr) | Reflux, acid work-up | 70-85% | 240°C | Purified via chromatography |
| 2. Spirobenzopyran Synthesis | Dihydrocoumarin, 1,4-dibromobutane | Mg, ether | Ice-cold addition, acid work-up | >80% | 230-240°C | High purity, crystalline |
| 3. Functionalization via Nucleophilic Substitution | Benzopyran derivatives with leaving groups | NH3 or primary amines | Reflux | 70-75% | Not specified | Selective amino group introduction |
| 4. Condensation with Aromatic Amines | Benzopyran aldehyde/acid derivatives | Aromatic amines | Acid catalysis, reduction | 65-75% | Not specified | Suitable for complex derivatives |
Research Findings and Notes
The synthesis of benzopyran derivatives is well-established, with multiple patents describing routes involving dihydrocoumarin intermediates and Grignard reagents, emphasizing the importance of controlled reaction conditions to optimize yields and purity.
The use of spiroalkyl benzopyrans provides a versatile platform for further functionalization, especially for introducing amino groups via nucleophilic substitution or reductive amination.
Modern methods employ catalytic hydrogenation, condensation reactions, and reduction steps, often optimized for high yield and purity, aligning with pharmaceutical standards.
The choice of starting materials, reagents, and reaction conditions significantly influences the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzopyran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzopyran derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
1.2 Neuroprotective Effects
Recent investigations suggest that benzopyran derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase activity, which enhances cholinergic transmission in the brain . This effect has been linked to the presence of the benzopyran moiety, which is known to interact with neurotransmitter systems.
2.1 Enzyme Inhibition
Compounds like this compound have shown promise as enzyme inhibitors. Specifically, they can inhibit enzymes such as α-glucosidase and butyrylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively . The inhibition of these enzymes can lead to improved glycemic control and cognitive function.
2.2 Antioxidant Properties
Benzopyrans are also recognized for their antioxidant activity, which can protect cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage, including cardiovascular diseases and certain types of cancer .
Pharmaceutical Formulations
3.1 Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to modulate various biological targets allows for the development of novel therapeutic agents with enhanced efficacy and reduced side effects . Pharmaceutical formulations incorporating this compound are being explored for their potential use in treating metabolic disorders and neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine, we compare it with structurally or functionally related compounds from the literature. Key differences in core heterocycles, substituents, and pharmacological implications are highlighted below.
Structural Analogues
Key Differences and Implications
- Core Heterocycle: The benzopyran core in the target compound provides partial saturation, balancing lipophilicity and rigidity. In contrast, purine-based analogs (e.g., Compound 13, D3) exhibit planar aromatic systems that enhance π-π stacking with kinase ATP-binding pockets .
Substituent Effects :
- The methanamine group in the target compound offers a primary amine for hydrogen bonding or salt bridge formation, useful in targeting amine-responsive receptors (e.g., GPCRs). Conversely, sulfonamide (D3) or trifluoromethyl groups (D3) enhance target selectivity and metabolic resistance .
- Purine analogs (Compound 13, D3) incorporate nitrogen-rich scaffolds, favoring interactions with nucleotide-binding enzymes like kinases .
- Synthetic Accessibility: The target compound is commercially cataloged, suggesting straightforward synthesis via established amination or coupling protocols . In contrast, adenosine analogs (D3) require multi-step functionalization, including Suzuki couplings (Compound 13) or sulfonylation reactions (D3), increasing synthetic complexity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzopyran core likely confers moderate logP (~2.5–3.5), enhancing membrane permeability compared to polar pyran-2-one derivatives (e.g., 14d: calculated C% 64.85, H% 6.95) .
- Metabolic Stability : Partial saturation in benzopyran may reduce oxidative metabolism relative to fully aromatic purines .
Biological Activity
The compound [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine, also known as 3,4-dihydro-2H-1-benzopyran-6-yl(phenyl)methanamine, is a derivative of benzopyran with potential pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N, and it features a benzopyran core structure. The presence of the amine group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit multiple biological activities:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Biological Activity Data Table
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study examining the neuroprotective effects of benzopyran derivatives, it was found that these compounds significantly reduced neuronal death in models of Parkinson's disease. The mechanism involved the modulation of acetylcholine release and reduction of oxidative stress markers .
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study focused on the anti-inflammatory properties of benzopyran derivatives. The results indicated that these compounds decreased the levels of inflammatory markers in animal models subjected to induced inflammation. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, indicating potential for effective therapeutic use .
- Safety Profile : Toxicological assessments have shown low toxicity levels at therapeutic doses, supporting further investigation into its clinical applications .
- Potential Drug Interactions : As with many compounds affecting neurotransmitter systems, careful consideration is required regarding potential interactions with other medications .
Q & A
Q. What are the recommended synthetic routes for [4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step process starting with functionalization of the benzopyran core. For example, coupling a halogenated benzopyran derivative (e.g., 6-bromo-3,4-dihydro-2H-1-benzopyran) with a phenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like THF) to form the biphenyl intermediate. Subsequent reduction of a nitrile or nitro group on the phenyl ring to the primary amine (e.g., using LiAlH4 or catalytic hydrogenation) yields the target molecule. Reaction optimization should focus on catalyst loading (e.g., 5% Pd(PPh3)4) and temperature control (60–80°C) to minimize side products like over-reduced amines .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- HPLC with UV detection (λmax ~255 nm for aromatic amines) and a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- NMR (1H/13C) to confirm the benzopyran-proton environment (δ 1.8–2.5 ppm for dihydro protons) and amine protons (δ 1.5–2.0 ppm, broad singlet) .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ expected at m/z 252.1364 for C16H17NO) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For aqueous experiments, prepare stock solutions in DMSO (≤10 mg/mL) and dilute with buffer (e.g., PBS, pH 7.4) to avoid precipitation .
- Stability: Stable at −20°C for ≥5 years as a crystalline solid. In solution, avoid prolonged exposure to light or oxidizing agents, as the primary amine may degrade via autoxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding data for this compound?
Methodological Answer: Discrepancies in binding affinities (e.g., serotonin vs. adrenergic receptors) may arise from assay conditions. Standardize protocols:
- Use radioligand binding assays with membrane preparations from transfected HEK293 cells.
- Control for pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C).
- Validate results with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
- Cross-reference structural analogs (e.g., benzopyran-4-one derivatives) to identify critical substituents for selectivity .
Q. What strategies are effective for studying the metabolic stability of this compound in vitro?
Methodological Answer:
- Hepatic microsomal assays: Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP enzyme phenotyping: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Structural modification: Introduce deuterium at labile positions (e.g., benzylic protons) to block oxidative metabolism .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Perform molecular dynamics simulations to predict logP (optimal range: 2–3) and polar surface area (<90 Ų).
- Use PAMPA-BBB assays to experimentally validate permeability.
- Modify the benzopyran core with electron-withdrawing groups (e.g., -F) to enhance lipophilicity without compromising solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
